molecular formula C32H26FN3O5S B11970659 ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11970659
M. Wt: 583.6 g/mol
InChI Key: SDLQXRBWYCFOLS-SGEDCAFJSA-N
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Description

Ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, thiazolo, and pyrimidine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolo and pyrimidine rings through cyclization reactions. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory synthesis to industrial production through pilot studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: If the compound shows pharmacological activity, it could be investigated for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of specific pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar compounds to ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other heterocyclic compounds with indole, thiazolo, and pyrimidine rings. These compounds may share similar synthetic routes and biological activities but differ in their specific substituents and functional groups. The uniqueness of the compound lies in its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C32H26FN3O5S

Molecular Weight

583.6 g/mol

IUPAC Name

ethyl (2Z)-2-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H26FN3O5S/c1-4-41-31(39)25-18(2)34-32-36(27(25)20-11-15-22(40-3)16-12-20)30(38)28(42-32)26-23-7-5-6-8-24(23)35(29(26)37)17-19-9-13-21(33)14-10-19/h5-16,27H,4,17H2,1-3H3/b28-26-

InChI Key

SDLQXRBWYCFOLS-SGEDCAFJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)S2)C

Origin of Product

United States

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